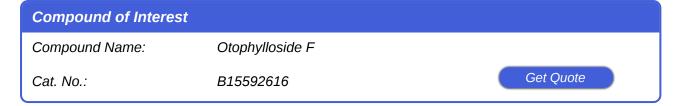


In-Depth Technical Guide to the Spectroscopic Data of Otophylloside F

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Otophylloside F**, a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. **Otophylloside F**, along with other pregnane glycosides from Cynanchum otophyllum, has demonstrated noteworthy biological activities, including the suppression of seizure-like locomotor activity.[1][2]

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a fundamental technique for determining the molecular formula of a compound. For **Otophylloside F**, the HR-ESI-MS data reveals a sodium adduct ion peak, which is commonly observed for this class of molecules.

Table 1: HR-ESI-MS Data for Otophylloside F

lon	Calculated m/z	Found m/z	Molecular Formula
[M + Na]+	1112.5724	1112.5720	C56H87NaO21



Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of **Otophylloside F** was achieved through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

¹H NMR Spectroscopic Data

The proton NMR spectrum of **Otophylloside F** displays characteristic signals for the steroidal aglycone and the sugar moieties. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR Data for **Otophylloside F** (500 MHz, C₅D₅N)



Position	δΗ (ррт)	Multiplicity	J (Hz)
Aglycone			
1	1.95, 1.15	m	_
2	1.85, 1.75	m	
3	3.85	m	
4	2.30, 2.10	m	
5	1.40	m	_
6	1.60, 1.50	m	
7	1.70, 1.10	m	
9	1.30	m	_
11	4.85	m	
12	5.80	dd	9.5, 3.5
14	1.55	m	_
15	2.25, 1.65	m	_
16	2.50, 1.80	m	
17	2.60	t	9.0
18-CH₃	1.35	S	_
19-CH₃	1.10	S	_
21-CH₃	2.20	S	_
Ikemaoyl group			
2'	6.55	d	16.0
3'	7.80	d	16.0
4', 8'	7.50	d	8.5
5', 7'	6.90	d	8.5



6'-OCH₃	3.80	s	
Sugar Moieties			-
Cym-I	_		
1"'	4.90	d	8.0
3'''-OCH₃	3.45	S	
6'''-CH₃	1.50	d	6.0
Cym-II			
1""	5.10	d	8.0
3''''-OCH₃	3.50	S	
6''''-CH₃	1.55	d	6.0
Ole			
1"	5.20	d	8.0
3"-OCH₃	3.60	S	
6"-СН₃	1.60	d	6.0

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides the chemical shift for each carbon atom, which is indicative of its bonding environment and functional group.

Table 3: ¹3C NMR Data for **Otophylloside F** (125 MHz, C₅D₅N)



Position	δC (ppm)	Position	δC (ppm)	Position	δC (ppm)
Aglycone	Ikemaoyl group	Sugar Moieties			
1	37.5	1'	166.5	Ole	
2	30.0	2'	118.0	1"	98.0
3	78.0	3'	145.0	2"	35.0
4	39.0	4'	128.0	3"	79.0
5	44.0	5'	115.0	4"	83.0
6	27.0	6'	160.0	5"	70.0
7	21.0	7'	115.0	6"	18.0
8	40.0	8'	128.0	3"-OCH₃	57.0
9	50.0	6'-OCH₃	55.5	Cym-I	
10	37.0	1'''	97.5		<u> </u>
11	68.0	2'''	36.0		
12	75.0	3'''	80.0	_	
13	52.0	4'''	84.0		
14	85.0	5'''	72.0		
15	34.0	6'''	18.5		
16	25.0	3'''-OCH₃	57.5	_	
17	62.0	Cym-II		_	
18	15.0	1""	97.0		
19	22.0	2""	36.5	_	
20	210.0	3""	80.5	_	
21	31.0	4""	84.5	_	
5""	72.5			_	



Experimental ProtocolsIsolation of Otophylloside F

The roots of Cynanchum otophyllum were extracted with 95% ethanol. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and semi-preparative HPLC to yield pure **Otophylloside F**.

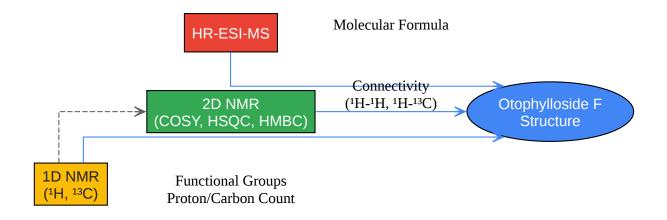
Spectroscopic Analysis

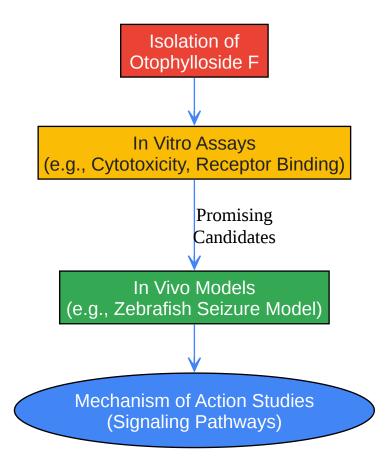
- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts were referenced to the solvent signals of pyridine-d₅ (C₅D₅N).
 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the complete assignments of the proton and carbon signals.
- Mass Spectrometry: HR-ESI-MS data were obtained on an Agilent 6210 TOF mass spectrometer using a positive ion mode.

Logical Relationship of Spectroscopic Data Analysis

The structural elucidation of **Otophylloside F** follows a logical workflow where data from different spectroscopic techniques are integrated to build a complete molecular picture.







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- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of Otophylloside F]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15592616#spectroscopic-data-of-otophylloside-f-nmr-ms]

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